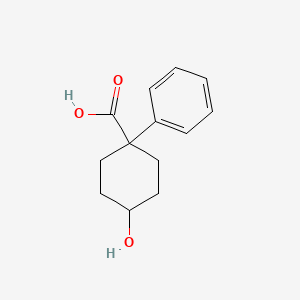
(Quinoxalin-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Quinoxalin-2-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (quinoxalin-2-yl)methanesulfonyl chloride typically involves the reaction of quinoxaline with methanesulfonyl chloride. One common method is the direct sulfonylation of quinoxaline using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(Quinoxalin-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoxaline moiety can undergo oxidation or reduction reactions, leading to the formation of quinoxaline N-oxides or reduced quinoxalines, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Quinoxaline N-oxides: Formed by oxidation.
Reduced Quinoxalines: Formed by reduction.
Biaryl or Vinyl Derivatives: Formed by coupling reactions.
Wissenschaftliche Forschungsanwendungen
(Quinoxalin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of (quinoxalin-2-yl)methanesulfonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites. The exact mechanism of action varies depending on the specific biological target and the structure of the derivative formed from the compound.
Vergleich Mit ähnlichen Verbindungen
(Quinoxalin-2-yl)methanesulfonyl chloride can be compared with other quinoxaline derivatives, such as:
Quinoxaline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoxaline ring, leading to different chemical and biological properties.
Quinoxaline-2-carboxylic acid: This derivative has a carboxyl group at the 2-position, which can be used for further functionalization.
Quinoxaline-2-thiol: This compound has a thiol group at the 2-position, making it useful for the synthesis of sulfur-containing derivatives.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides a versatile handle for further chemical modifications and the synthesis of a wide range of derivatives with diverse applications.
Eigenschaften
Molekularformel |
C9H7ClN2O2S |
|---|---|
Molekulargewicht |
242.68 g/mol |
IUPAC-Name |
quinoxalin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6H2 |
InChI-Schlüssel |
ZMDSCDGUYAZWNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B13008169.png)
![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)




![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)

![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)


![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
